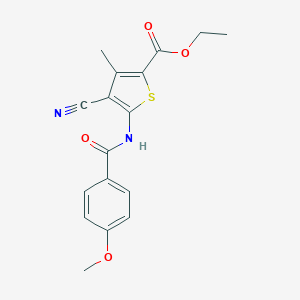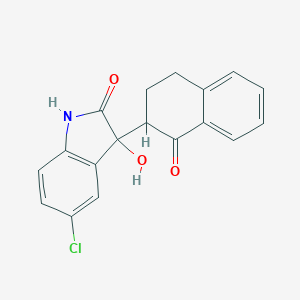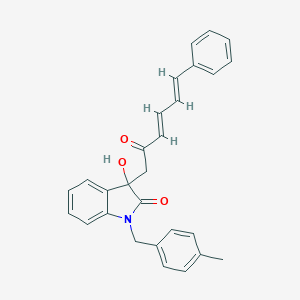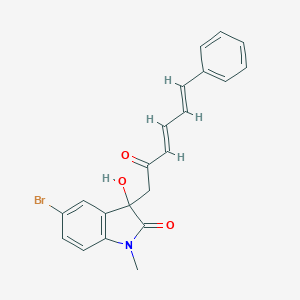
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate, also known as TAK-659, is a chemical compound that has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate acts as a potent and selective inhibitor of BTK, which is involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK activity, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate can prevent the growth and spread of cancer cells. Additionally, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to accumulate in lymphoid tissues, which is beneficial for the treatment of lymphoid malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. Additionally, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to be effective in preclinical studies against various types of cancer, which makes it a promising candidate for further development. However, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate. One area of interest is the development of combination therapies that include Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate. It has been shown to have synergistic effects with other drugs, such as venetoclax, which could enhance its efficacy in cancer treatment. Additionally, further research is needed to understand the potential applications of Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate in other disease areas, such as autoimmune disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate in humans.
Méthodes De Synthèse
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of various reagents, including 4-methoxybenzoyl chloride, ethyl 2-bromo-3-methylthiophene-4-carboxylate, and potassium cyanide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of certain types of cancer. Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to be effective in preclinical studies against various types of cancer, including lymphoma, leukemia, and multiple myeloma.
Propriétés
Nom du produit |
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
|---|---|
Formule moléculaire |
C17H16N2O4S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
ethyl 4-cyano-5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H16N2O4S/c1-4-23-17(21)14-10(2)13(9-18)16(24-14)19-15(20)11-5-7-12(22-3)8-6-11/h5-8H,4H2,1-3H3,(H,19,20) |
Clé InChI |
OXGKKUXDZQXILT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C#N)C |
SMILES canonique |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)

![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)